Cas no 53772-33-1 (2-Bromo-1,4-dimethoxy-3-methyl-naphthalene)

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is a substituted naphthalene derivative featuring bromine and methoxy functional groups at the 2- and 1,4-positions, respectively, along with a methyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of polycyclic aromatic systems and functionalized naphthalenes. Its bromine substituent enhances reactivity for cross-coupling reactions, while the dimethoxy groups contribute to electron-rich properties, facilitating further derivatization. The structural features make it valuable in pharmaceutical and materials chemistry research. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Proper handling and storage under inert conditions are recommended due to its sensitivity to light and moisture.
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene structure
53772-33-1 structure
Product Name:2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
CAS No:53772-33-1
MF:C13H13BrO2
MW:281.145123243332
CID:386545
PubChem ID:292240
Update Time:2025-10-22

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1,4-dimethoxy-3-methylnaphthalene
    • 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
    • Naphthalene,2-bromo-1,4-dimethoxy-3-methyl-
    • DTXSID90303335
    • 2-bromo-1.4-dimethoxy-3-methylnaphthalene
    • FT-0663715
    • CHEMBL3922570
    • NSC-157901
    • NSC157901
    • SCHEMBL1507161
    • PWXIIJPKDYZUBN-UHFFFAOYSA-N
    • AKOS030240009
    • A935000
    • 53772-33-1
    • Inchi: 1S/C13H13BrO2/c1-8-11(14)13(16-3)10-7-5-4-6-9(10)12(8)15-2/h4-7H,1-3H3
    • InChI Key: PWXIIJPKDYZUBN-UHFFFAOYSA-N
    • SMILES: BrC1C(=C2C=CC=CC2=C(C=1C)OC)OC

Computed Properties

  • Exact Mass: 280.01000
  • Monoisotopic Mass: 280.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 3.92790

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 121.00 2023-09-08
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2-Bromo-1,4-dimethoxy-3-methyl-naphthalene Production Method

Additional information on 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene

Introduction to 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene (CAS No. 53772-33-1)

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, identified by its Chemical Abstracts Service (CAS) number 53772-33-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This naphthalene derivative, characterized by its bromine substituent and methoxy groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural framework makes it a valuable building block for the development of novel therapeutic agents, particularly in the realm of oncology and central nervous system (CNS) disorders.

The compound’s molecular structure consists of a naphthalene core with a bromine atom at the 2-position, two methoxy groups at the 1 and 4-positions, and a methyl group at the 3-position. This arrangement imparts distinct electronic and steric properties, making it an attractive candidate for further functionalization. The presence of the bromine atom, in particular, facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in drug discovery to construct complex heterocyclic scaffolds.

In recent years, 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, including cancer. By targeting specific kinases, small molecule inhibitors can modulate cellular processes and potentially lead to therapeutic benefits.

Recent studies have highlighted the utility of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene in the development of tyrosine kinase inhibitors (TKIs). For instance, researchers have demonstrated its incorporation into molecules that selectively inhibit aberrant signaling pathways in cancer cells. The bromine substituent allows for further derivatization via palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores that enhance binding affinity and selectivity. These modifications have led to the discovery of novel compounds with improved pharmacokinetic profiles and reduced toxicity.

Another emerging application of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is in the field of central nervous system (CNS) drug development. The naphthalene scaffold is known to penetrate the blood-brain barrier effectively, making it an ideal candidate for designing neuroactive compounds. Researchers have explored its derivatives as potential treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. By leveraging its structural flexibility, scientists have synthesized analogs that exhibit neuroprotective and anti-inflammatory properties.

The synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene itself is a topic of considerable interest. While several synthetic routes have been reported, recent advancements have focused on optimizing yield and purity through greener methodologies. For example, catalytic processes using transition metals have been refined to minimize waste and energy consumption. These innovations align with broader trends in sustainable chemistry, ensuring that valuable intermediates like this one can be produced responsibly.

In addition to its pharmaceutical applications, 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene has found utility in materials science. Its ability to undergo selective functionalization makes it a useful precursor for designing organic semiconductors and luminescent materials. These applications are particularly relevant in the development of next-generation electronic devices and optoelectronic materials.

The future prospects for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene are vast and multifaceted. As research continues to uncover new synthetic strategies and biological activities, this compound is poised to remain a cornerstone in medicinal chemistry. Its versatility as an intermediate allows for endless possibilities in drug design, while its structural features offer unique opportunities for innovation across multiple disciplines.

In conclusion,2-Bromo-1,4-dimethoxy-3-methyl-naphthalene (CAS No. 53772-33-1) is a highly valuable compound with significant implications in pharmaceuticals and materials science. Its role as a synthetic intermediate continues to drive advancements in drug discovery and material development. As scientists delve deeper into its potential applications,this molecule promises to contribute further to our understanding of bioactive molecules and their therapeutic uses.

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